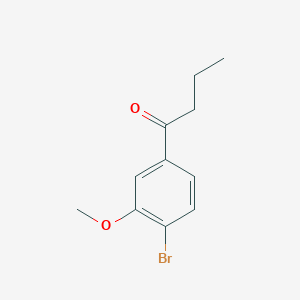
1-(4-Bromo-3-methoxyphenyl)butan-1-one
Overview
Description
1-(4-Bromo-3-methoxyphenyl)butan-1-one, also known as 1-bromo-4-methoxybenzene, is a chemical compound that has been used in a variety of laboratory experiments and scientific research. It is a colorless liquid with a low boiling point and low volatility, and it is soluble in many organic solvents. This compound is used in organic synthesis and has been found to be useful in a wide range of applications, including drug synthesis, organic synthesis, and biochemistry.
Scientific Research Applications
Multifunctional Supported Bimetallic Catalysts
1-(4-Bromo-3-methoxyphenyl)butan-1-one has been studied in the context of multifunctional supported bimetallic catalysts. These catalysts are used in a one-pot tandem synthesis process, involving dehydrogenation, aldol condensation, and hydrogenation steps. This process is important for synthesizing 4-phenylbutan-2-ones from 4-methoxybenzyl alcohols using supported AuPd nanoalloy catalysts (Morad et al., 2017).
Electrochemical Conversion
The electrochemical conversion of 4-phenylbuten-2-ones into 4-phenylbutan-2-ones, including derivatives like 1-(4-Bromo-3-methoxyphenyl)butan-1-one, is another area of research. This process involves the electrocatalytic hydrogenation at a nickel surface, offering insights into the synthesis of these compounds through electrochemical means (Bryan & Grimshaw, 1997).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of related compounds, such as 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one, have been explored. This provides valuable information on the molecular structure and properties of compounds within this chemical family (Wang Yong-jian, 2010).
Endophytic Fungus Metabolites
Metabolites from endophytic fungi, including compounds similar to 1-(4-Bromo-3-methoxyphenyl)butan-1-one, have been identified and characterized. These studies contribute to understanding the natural production and potential applications of these compounds in areas like antibacterial and antifungal activities (Dai et al., 2006).
Ionic ‘Ring-Walk’ Rearrangement
The ionic ‘ring-walk’ rearrangement of compounds like 1-diazo-4-(2-methoxyphenyl)butan-2-one has been studied to understand the mechanisms underlying their transformation into other chemical structures (Manitto et al., 1999).
Electrophilic Boronation
Research into the electrophilic boronation of benzyl ketones, including derivatives of 1-(4-Bromo-3-methoxyphenyl)butan-1-one, has been conducted. This research provides insights into the preparation and reactions of various boron heterocycles (Arcus et al., 1993).
properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-4-10(13)8-5-6-9(12)11(7-8)14-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWQHQNEKVLCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-methoxyphenyl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride](/img/structure/B1415804.png)
![Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1415806.png)
![Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B1415808.png)
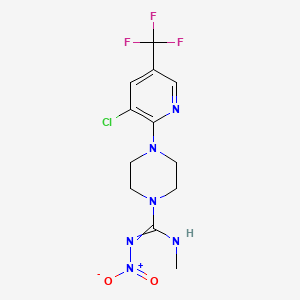
![1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1415812.png)
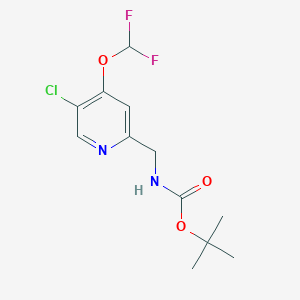
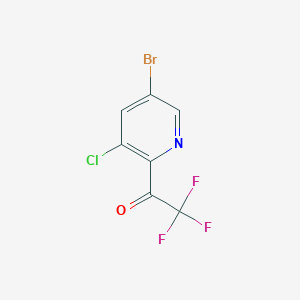

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide](/img/structure/B1415816.png)
![4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane](/img/structure/B1415817.png)
![3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine](/img/structure/B1415818.png)
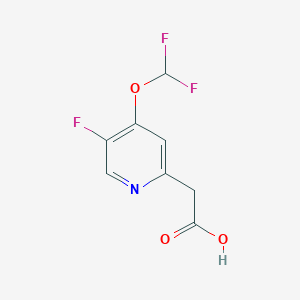
![7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1415821.png)